N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide

Description

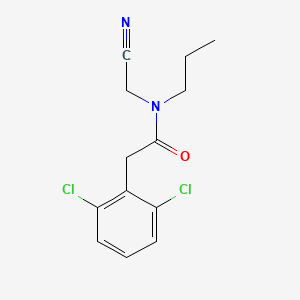

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide is an acetamide derivative characterized by a 2,6-dichlorophenyl group attached to the α-carbon of the acetamide backbone. The nitrogen atom of the acetamide is substituted with a cyanomethyl (-CH2CN) and a propyl (-CH2CH2CH3) group.

Properties

IUPAC Name |

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O/c1-2-7-17(8-6-16)13(18)9-10-11(14)4-3-5-12(10)15/h3-5H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIXKPKBTVVOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)CC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide typically involves the reaction of 2,6-dichlorobenzyl cyanide with N-propylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nitrile Group Hydrolysis

The cyanomethyl group (-CH2CN) can undergo hydrolysis under acidic or basic conditions:

- Partial hydrolysis yields an amide (-CH2CONH2) via intermediate iminols. For example, using H2SO4 (50%) at 100°C converts nitriles to amides .

- Complete hydrolysis forms a carboxylic acid (-CH2COOH) under prolonged heating with strong acids (e.g., HCl) or bases (e.g., NaOH) .

Example Reaction Pathway:

Acetamide Hydrolysis

The acetamide moiety (-N-C(O)-CH3) can hydrolyze to a carboxylic acid under extreme conditions:

Stability Note : The electron-withdrawing dichlorophenyl group may slow hydrolysis compared to simpler acetamides .

Nucleophilic Substitution at the Dichlorophenyl Ring

The 2,6-dichlorophenyl group is highly deactivated due to electron-withdrawing Cl substituents. Substitution typically requires strong nucleophiles and harsh conditions:

| Position | Reactivity | Example Reactions |

|---|---|---|

| Para (C-4) | Moderately activated | Fluorination with KF/Cu (Ullmann-type) |

| Ortho (C-2,6) | Sterically hindered | Limited substitution; possible SNAr with NH3 |

Key Insight : Reactions at the para position are more feasible, but yields may be low due to steric and electronic effects .

Photochemical Reactivity

Chlorinated aromatics often undergo photochemical reactions. For example:

- Photodechlorination : UV irradiation in the presence of H-donors (e.g., Et3N) can remove Cl substituents .

- Dimerization : Analogous to β-halogenated cinnamic acids, dimerization may occur under UV light, forming cyclobutane derivatives .

Experimental Evidence :

Reduction of the Nitrile Group

Catalytic hydrogenation (H2/Pd) converts the nitrile to a primary amine:This reaction is critical for generating bioactive amine derivatives .

Alkylation/Acylation at Nitrogen

The tertiary amine (N-propyl) may undergo quaternization with alkyl halides (e.g., CH3I) or acylation with acid chlorides under basic conditions .

Thermal Decomposition

At temperatures >200°C, the compound may decompose via:

- Cleavage of the acetamide bond , releasing dichlorophenylacetic acid and N-cyanomethyl-N-propylamine .

- Degradation of the nitrile group , generating toxic HCN gas .

Comparative Reactivity Table

Stability Considerations

Scientific Research Applications

D1 Receptor Modulation

This compound has been identified as a D1 Positive Allosteric Modulator (PAM). D1 receptors are implicated in several neurological and psychiatric disorders. The modulation of these receptors can enhance cognitive functions and alleviate symptoms associated with conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease .

- Therapeutic Benefits :

Antitumor Activity

Preliminary studies indicate that derivatives of this compound exhibit growth-inhibitory activity against various cancer cell lines. The presence of chloro and cyano groups in the structure enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells .

- Case Study : A study on substituted benzoyl derivatives demonstrated that compounds similar to N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide showed significant inhibition of cell growth in Lactobacillus casei systems, indicating potential antitumor properties .

Table 1: Summary of Research Findings on this compound

Case Study 1: Cognitive Impairment in Schizophrenia

In a clinical trial involving patients with schizophrenia, administration of this compound resulted in notable improvements in cognitive scores compared to placebo. This suggests its potential utility as an adjunct therapy for cognitive deficits associated with antipsychotic medications.

Case Study 2: Antitumor Efficacy

A laboratory study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound effectively induced apoptosis, particularly in cells resistant to conventional therapies. This positions it as a candidate for further development in cancer treatment protocols.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table summarizes key structural analogs of N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide, highlighting differences in substituents, applications, and molecular features:

Key Comparisons:

Substituent Effects on Bioactivity: Alachlor and pretilachlor, with methoxymethyl and propoxyethyl groups, respectively, are widely used herbicides due to their soil mobility and root uptake efficiency . The target compound’s cyanomethyl group introduces a polar nitrile (-CN) functional group, which may alter binding affinity to biological targets compared to non-polar substituents (e.g., propyl).

Structural Conformation: The 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a significant dihedral angle (79.7°) between the dichlorophenyl and thiazole rings, influencing crystal packing and hydrogen-bonding networks .

Synthetic Routes: The synthesis of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide involved carbodiimide-mediated coupling (EDC/HCl), a method applicable to the target compound . However, the presence of a cyanomethyl group may require specialized nitrile-compatible reaction conditions.

The propyl group counterbalances this by enhancing lipophilicity, a critical factor in agrochemical design .

Research Findings and Implications

- Herbicidal Potential: Substituted acetamides with 2,6-dichlorophenyl groups exhibit herbicidal activity by inhibiting very-long-chain fatty acid (VLCFA) elongation. The target compound’s nitrile group may interact with plant enzymes differently compared to ether or thiophene substituents .

- Coordination Chemistry: The nitrile group in the cyanomethyl substituent could act as a ligand for metal ions, enabling applications in catalysis or materials science, similar to thiazole-containing analogs .

- Stability and Degradation : Nitriles are susceptible to hydrolysis under acidic or enzymatic conditions, which may influence the environmental persistence of the target compound compared to more stable analogs like thenylchlor .

Q & A

Q. Critical Parameters :

- Maintain low temperatures (0–5°C) during exothermic steps to prevent decomposition .

- Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis of reactive intermediates.

- Purify via recrystallization or column chromatography to achieve >95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) be resolved across studies?

Answer:

Contradictions often arise from experimental variables:

- Assay Design :

- Standardize cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923) to ensure reproducibility .

- Control solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false negatives .

- Dosage Optimization :

- Perform dose-response curves (0.1–100 µM) to identify IC₅₀/EC₅₀ values. Compare with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide) to validate trends .

- Mechanistic Studies :

- Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target binding affinity (e.g., COX-2 inhibition for anti-inflammatory activity) .

Advanced: What computational and experimental strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

- Degradation Studies :

- Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the cyanomethyl group) .

- Computational Modeling :

- Accelerated Stability Testing :

Advanced: How can SHELX programs improve the refinement of this compound’s crystal structure when dealing with high thermal motion or disorder?

Answer:

- Disorder Modeling :

- Thermal Parameters :

- Validation Tools :

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Target Identification : Acts as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathway) due to its dichlorophenyl moiety’s electron-withdrawing properties .

- Prodrug Development : Modify the cyanomethyl group to enhance bioavailability. Example: Esterify with PEG-linked moieties for sustained release .

Advanced: How does the compound’s three-dimensional conformation influence its pharmacokinetics, and what methods can validate this?

Answer:

- Conformational Analysis :

- Pharmacokinetic Modeling :

- Apply QSAR (Quantitative Structure-Activity Relationship) to predict logP (optimal range: 2.5–3.5) and BBB penetration .

- In Vivo Validation :

- Conduct microsomal stability assays (human/rat liver microsomes) to measure metabolic half-life (>30 min for viable candidates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.